molecular formula C30H28N4O2S B15008781 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B15008781
M. Wt: 508.6 g/mol
InChI Key: VPLIYTXVFBTUGV-UHFFFAOYSA-N
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Description

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with cyanoacetic acid derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C30H28N4O2S

Molecular Weight

508.6 g/mol

IUPAC Name

5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C30H28N4O2S/c1-19-14-15-25(20(2)16-19)34-26(35)18-37-30-24(17-31)28(22-10-6-4-7-11-22)27(21(3)32-30)29(36)33-23-12-8-5-9-13-23/h4-16,28,32H,18H2,1-3H3,(H,33,36)(H,34,35)

InChI Key

VPLIYTXVFBTUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C#N)C

Origin of Product

United States

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